8-Chloro-2-methylquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGYAYOQTQMORC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Cl)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650061 |

Source

|

| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19407-54-6 |

Source

|

| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Chloro-2-methylquinazolin-4(1H)-one: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers

Introduction: The Quinazolinone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically active agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinazolinone core, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, is a quintessential example of such a scaffold.[1][2] Found in over 150 naturally occurring alkaloids and numerous synthetic compounds, quinazolinones exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4]

This guide focuses on a specific, highly versatile derivative: 8-Chloro-2-methylquinazolin-4(1H)-one . The strategic placement of a chloro group at the 8-position and a methyl group at the 2-position imparts unique chemical reactivity and pharmacological potential, establishing it as a critical building block and key pharmacophore in the development of targeted therapies, particularly in oncology.[5] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its nomenclature, structure, synthesis, reactivity, and applications.

Part 1: Nomenclature and Structural Elucidation

A precise understanding of a compound's structure is the bedrock of its application. This compound is a well-defined molecule whose identity is confirmed through various spectroscopic techniques.

IUPAC Nomenclature and Tautomerism

The formal IUPAC name for this compound is 8-chloro-2-methylquinazolin-4(3H)-one .[6][7] It is important to recognize the existence of tautomerism in the quinazolinone ring. The proton on the nitrogen can reside at either the N1 or N3 position, leading to the 4(1H)-one and 4(3H)-one forms, respectively. The 4(3H)-one tautomer is generally the more stable and prevalent form. Additionally, it can exist in an aromatic enol form, 8-chloro-2-methylquinazolin-4-ol. For clarity and consistency with common database entries, this guide will use the 4(1H)-one/4(3H)-one designation.

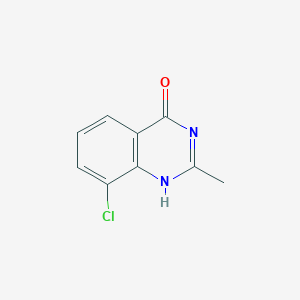

Core Molecular Structure

The molecule consists of a bicyclic quinazolinone core with a chlorine atom substituted at position C8 and a methyl group at C2.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol 1: Conventional Heating

This method is robust and suitable for larger-scale synthesis without specialized equipment.

Rationale: The initial reaction with acetic anhydride forms a benzoxazinone intermediate. Subsequent reaction with a nitrogen source, like formamide, facilitates ring-opening and re-closure to form the thermodynamically stable quinazolinone ring. Heating drives the condensation and dehydration steps to completion.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and acetic anhydride (3.0-5.0 eq).

-

Heating: Heat the mixture to reflux (approx. 140 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Intermediate Isolation (Optional): Cool the reaction and remove excess acetic anhydride under reduced pressure. The resulting solid is the 8-chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate.

-

Ammonolysis: Add an excess of formamide (10-20 eq) to the intermediate.

-

Cyclization: Heat the new mixture to 150-160 °C for 2-4 hours. [5]6. Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water while stirring vigorously. This precipitates the product and dissolves excess formamide.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual reagents. Recrystallize from a suitable solvent, such as ethanol, to obtain the pure product.

Experimental Protocol 2: Microwave-Assisted Synthesis

This modern approach offers significant advantages in terms of reaction time and often leads to higher yields and cleaner product profiles. [5] Rationale: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the rate of the condensation and cyclization reactions compared to conventional oil-bath heating. [5]This efficiency reduces the formation of degradation byproducts.

Step-by-Step Protocol:

-

Reaction Mixture: In a microwave-safe reaction vessel, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (5-10 eq). [5]Note: In some variations, the benzoxazinone intermediate from Protocol 1 can be used as the starting material here.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150-160 °C for 15-30 minutes. [5]Reaction parameters (time, temperature) should be optimized for the specific instrument.

-

Work-up & Isolation: Follow steps 6 and 7 from the conventional heating protocol. The precipitation, filtration, and recrystallization process remains the same.

Part 3: Chemical Reactivity and Derivatization Potential

The utility of this compound in drug discovery stems from its capacity for further chemical modification. The structure contains multiple reactive sites that can be selectively targeted to generate diverse libraries of analogues.

Caption: Key derivatization pathways for the target scaffold.

-

N3-Position: The nitrogen at position 3 is a nucleophilic site and can be readily alkylated or arylated using various electrophiles (e.g., alkyl halides, boronic acids) under basic conditions. This is a primary site for introducing diversity elements to modulate solubility and target engagement.

-

C2-Methyl Group: The methyl group at the C2 position is activated and acidic. It can readily undergo condensation reactions with aromatic or aliphatic aldehydes in the presence of an acid catalyst to form 2-styryl and related derivatives. [6]This modification extends the molecular structure and allows for the exploration of new binding pockets.

-

C8-Chloro Group: The chlorine atom at C8 can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions. More effectively, it can be functionalized using modern cross-coupling methodologies, such as Buchwald-Hartwig amination or Suzuki coupling, to introduce amine, ether, or new carbon-carbon bonds. This position is critical for tuning electronic properties and establishing key interactions with biological targets.

Part 4: Pharmacological Significance and Applications

The 8-chloro-2-methylquinazolin-4-one scaffold is a cornerstone in the design of protein kinase inhibitors. [5]Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, adenosine triphosphate (ATP). The quinazolinone core is an excellent "hinge-binder," a moiety that forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively anchoring the inhibitor. The substituents at the C2 and C8 positions then project into different regions of the binding site to confer potency and selectivity.

The 8-chloro substituent is particularly significant. It can serve as a key interaction point or be replaced with other groups to optimize binding affinity and pharmacokinetic properties for specific kinase targets, including:

-

PI3K/Akt/mTOR Pathway: Inhibitors of this crucial cell survival and proliferation pathway often utilize the quinazolinone scaffold. [5]* EGFR (Epidermal Growth Factor Receptor): First-generation EGFR inhibitors like Gefitinib feature a related quinazoline core, demonstrating the scaffold's clinical relevance. [2]* VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Targeting angiogenesis is a key anticancer strategy, and quinazolinone-based compounds have been developed as potent VEGFR-2 inhibitors. [5] Beyond cancer, the broad biological activity of quinazolinones suggests potential applications as antibacterial, antifungal, and anti-inflammatory agents, making this a continuously fruitful area of research. [3][8]

Conclusion

This compound is far more than a simple chemical compound; it is a highly enabling platform for drug discovery. Its accessible synthesis, predictable chemical reactivity, and proven utility as a pharmacophore make it an invaluable tool for medicinal chemists. The strategic positioning of its functional groups provides a versatile template for generating compound libraries with diverse pharmacological profiles. As our understanding of disease biology deepens, scaffolds like this one will continue to be instrumental in the design and development of the next generation of targeted therapeutics.

References

-

PubChem. (n.d.). 4(1H)-Quinazolinone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-chloroquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Yaka, U. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2504327. Retrieved from [Link]

-

Kumar, A., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 11(34), 20845-20876. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-chloro-2-methylquinazolin-4-amine. Retrieved from [Link]

-

Singh, S., et al. (2024). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 7, 101416. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. Retrieved from [Link]

-

Sahu, J. K., et al. (2024). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Elsevier. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Study on quinazolinone derivative and their pharmacological actions. (2024). Innovative Research Publication. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 6-CHLORO-2-METHYL-4(1H)-QUINAZOLINONE. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 4972. Retrieved from [Link]

-

Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d].[6][9] GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. Retrieved from [Link]

-

Asadi, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 9(5), 295-309. Retrieved from [Link]

-

PHARMCOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy this compound (EVT-1193454) | 19407-54-6 [evitachem.com]

- 7. echemi.com [echemi.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Chloro-2-methylquinazolin-4(1H)-one: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, exhibits remarkable stability towards oxidation, reduction, and hydrolysis.[1] The inherent stability and versatile reactivity of the quinazolinone core have led to its incorporation into a wide array of therapeutic agents, demonstrating activities ranging from antibacterial and antifungal to anticancer and anticonvulsant.[1]

Among the vast library of quinazolinone derivatives, 8-Chloro-2-methylquinazolin-4(1H)-one stands out as a key intermediate and a pharmacophore of interest. The strategic placement of a chloro group at the 8-position and a methyl group at the 2-position significantly influences the molecule's electronic properties and steric profile, thereby modulating its biological activity and reactivity.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and analytical characterization of this compound, offering valuable insights for its application in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, formulation, and application in research. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂O | [3] |

| Molecular Weight | 194.62 g/mol | [3] |

| CAS Number | 19407-54-6 | [3] |

| Appearance | Solid | - |

| Melting Point | 150-160 °C | [4] |

| Boiling Point (Predicted) | 329.8 ± 44.0 °C | [3][4] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [3][4] |

| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); poorly soluble in water. | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and efficient method for the synthesis of this compound involves the condensation of a substituted anthranilic acid derivative. The following protocol details a common synthetic route.

Reaction Scheme:

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis via Condensation

This protocol is based on the general principle of reacting a substituted anthranilic acid with an appropriate reagent to form the quinazolinone ring system.[4]

Materials:

-

2-Amino-3-chlorobenzoic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid with an excess of acetic anhydride.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature.

-

Precipitation: Carefully pour the cooled reaction mixture into a beaker of cold water with stirring. A solid precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water to remove any water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of the quinazolinone core and its substituents.

Tautomerism:

This compound can exist in tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. The lactam form is generally the predominant tautomer in both the solid state and in polar aprotic solvents.[4] This equilibrium is a crucial factor in its reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

Key Reactions:

-

Reactivity of the 2-Methyl Group: The methyl group at the 2-position is activated and can readily undergo condensation reactions with aldehydes to form the corresponding 2-styryl derivatives.[4] This reactivity provides a convenient handle for further structural modifications.

-

Nucleophilic Substitution of the Chloro Group: The chloro group at the 8-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This is a key strategy for synthesizing diverse libraries of quinazolinone analogs for structure-activity relationship (SAR) studies.[4]

-

Hydrazinolysis: Reaction with hydrazine can yield hydrazino derivatives, which are often explored for their potential biological activities.[4]

Stability:

This compound is generally stable under standard laboratory conditions.[4] However, it may be susceptible to decomposition under extreme pH or high temperatures.[4] Forced degradation studies under hydrolytic (acidic, basic, neutral), oxidative, and photolytic conditions are recommended to fully characterize its stability profile for pharmaceutical development.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized this compound.

Spectroscopic Analysis Workflow:

Caption: Workflow for the analytical characterization of the compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group protons, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shift of the carbonyl carbon is a characteristic feature of the quinazolinone ring.

-

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching vibration, C=O stretching of the amide, C=C stretching of the aromatic rings, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (194.62 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is typically used. The gradient program should be optimized to achieve good separation.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute the stock solution to an appropriate concentration for analysis.

-

Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Detection: Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Recommended storage is at 2-8°C.[4]

-

In case of contact:

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical routes, and its reactivity offers numerous possibilities for the generation of diverse analogs. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization, is paramount for its effective utilization in research and development. This guide provides a foundational understanding of this important molecule, empowering researchers to confidently incorporate it into their scientific endeavors.

References

-

Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Omics International. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Retrieved from [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). A highly efficient heterogeneous copper-catalyzed cascade reaction of 2-halobenzoic acids and amidines leading to quinazolinones. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 8-Chloro-2-methylquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2-methylquinazolin-4(1H)-one is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this molecule, designed for researchers and professionals in drug development. It delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and presents a comparative analysis of different methodologies. The focus is on providing actionable, field-proven insights to enable the efficient and reliable synthesis of this important chemical entity.

Introduction: The Significance of the Quinazolinone Core

The quinazolinone skeleton is a prominent feature in a wide array of pharmacologically active molecules.[2] These compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] The specific substitution pattern of this compound, with a chloro group at position 8 and a methyl group at position 2, imparts distinct physicochemical properties that can influence its biological activity and metabolic stability.[5] This makes it a valuable target for synthetic chemists and a key building block in the development of novel therapeutics.

Molecular Structure:

-

Molecular Formula: C₉H₇ClN₂O[5]

-

Molecular Weight: 194.62 g/mol [6]

-

Core Structure: A bicyclic system consisting of a pyrimidine ring fused to a benzene ring.[7]

-

Key Substituents:

-

A chloro group at the 8-position.

-

A methyl group at the 2-position.

-

A carbonyl group at the 4-position, characteristic of the quinazolinone class.[5]

-

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic starting materials.

Caption: Retrosynthetic analysis of this compound.

The primary disconnection points lead to two main synthetic strategies, both of which utilize the key precursor, 2-amino-3-chlorobenzoic acid . This precursor can be synthesized from 2,3-dichlorobenzoic acid through a nucleophilic aromatic substitution with ammonia in the presence of a copper catalyst.[8]

Primary Synthesis Pathways

Pathway A: Direct Cyclocondensation (Niementowski Reaction Variant)

This is a straightforward and widely used method for the synthesis of quinazolinones.[1] It involves the direct reaction of an anthranilic acid derivative with an amide. In the case of this compound, 2-amino-3-chlorobenzoic acid is reacted with acetamide or a combination of reagents that can generate the N-acetyl intermediate in situ.

Caption: Direct cyclocondensation pathway for synthesis.

Mechanistic Insights: The reaction proceeds through an initial acylation of the amino group of 2-amino-3-chlorobenzoic acid by acetic anhydride to form N-(2-carboxy-6-chlorophenyl)acetamide. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl group, followed by dehydration to yield the final quinazolinone product.

Experimental Protocol (Conventional Heating):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and an excess of acetic anhydride (3-5 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 140°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure this compound.[1]

Microwave-Assisted Synthesis:

Microwave irradiation offers a significant advantage by reducing reaction times and often improving yields.[1]

-

Reaction Mixture: In a microwave-safe reaction vessel, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and acetic anhydride (3 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 15-30 minutes.

-

Work-up and Isolation: Follow the same procedure as the conventional heating method.

Pathway B: Two-Step Synthesis via Benzoxazinone Intermediate

This pathway provides a more controlled approach, isolating the intermediate benzoxazinone before its conversion to the quinazolinone.[9][10] This can be advantageous for purification and for the synthesis of a library of N-substituted quinazolinones.

Caption: Two-step synthesis via a benzoxazinone intermediate.

Step 1: Synthesis of 8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

Experimental Protocol:

-

Acylation and Cyclization: Reflux 2-amino-3-chlorobenzoic acid (1.0 eq) with an excess of acetic anhydride (3-5 eq) for 1-2 hours.[9]

-

Isolation: Cool the reaction mixture and pour it into crushed ice. The precipitated solid, 8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, is collected by filtration, washed with cold water, and dried.[9]

Step 2: Conversion of Benzoxazinone to Quinazolinone

Experimental Protocol:

-

Ammonolysis: Heat the obtained benzoxazinone with a source of ammonia (e.g., ammonium acetate or aqueous ammonia) in a suitable solvent like glacial acetic acid or ethanol under reflux for 4-6 hours.[9]

-

Isolation and Purification: Cool the reaction mixture, and the precipitated this compound is collected by filtration and purified by recrystallization.

Modern and Green Synthetic Approaches

While the classical methods are reliable, modern organic synthesis emphasizes the development of more efficient, atom-economical, and environmentally friendly procedures.

One-Pot, Three-Component Reactions:

These reactions combine multiple steps into a single operation, reducing waste and simplifying the workflow. A plausible one-pot synthesis of this compound could involve the reaction of 2-amino-3-chlorobenzoic acid, an orthoester, and an amine in a single reaction vessel.[11]

Catalytic Methods:

The use of transition metal catalysts, such as copper or iron salts, can facilitate the cyclization process under milder conditions and potentially improve yields.[12][13] These catalysts can activate the substrates and lower the energy barrier for the cyclization step.

Green Chemistry Approaches:

The use of deep eutectic solvents (DES) and microwave irradiation are examples of green chemistry principles applied to quinazolinone synthesis.[11] These methods can reduce the reliance on volatile organic solvents and decrease energy consumption.

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages | Typical Yields |

| Direct Cyclocondensation (Conventional) | Simple, one-step procedure. | High temperatures, long reaction times. | 60-80% |

| Direct Cyclocondensation (Microwave) | Rapid, often higher yields. | Requires specialized equipment. | 70-90%[1] |

| Two-Step via Benzoxazinone | Allows for purification of intermediate, suitable for library synthesis. | Longer overall process, more steps. | 65-85% (overall) |

| One-Pot, Multi-Component | High efficiency, reduced waste. | Optimization of reaction conditions can be complex. | Variable, can be high. |

| Catalytic Methods | Milder reaction conditions. | Catalyst cost and removal can be a concern. | Often >80% |

Conclusion

The synthesis of this compound can be achieved through several reliable pathways. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and the need for analog synthesis. The direct cyclocondensation, particularly with microwave assistance, offers a rapid and efficient route to the target molecule. For applications requiring a more controlled synthesis or the generation of a diverse library of related compounds, the two-step process via the benzoxazinone intermediate is a valuable alternative. The ongoing development of one-pot and catalytic methods promises to further enhance the efficiency and sustainability of quinazolinone synthesis.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Journal of the Indian Chemical Society, 100(10), 101136.

- Zahran, M. A.-H., Ali, O. M., Zeid, I. F., & Rageb, E. (2010). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry, 22(3), 2120-2128.

- A Short Review on Quinazoline Heterocycle. (2021). International Journal of Innovative Research in Science, Engineering and Technology, 10(5).

- Geoghegan, K. F., Hoth, L. R., Tan, D. H., Borzilleri, K. A., Withka, J. M., & Boyd, J. G. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of proteome research, 1(2), 181–187.

- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2020). The Journal of Organic Chemistry, 85(15), 9864–9874.

-

Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

-

PubMed. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Retrieved from [Link]

-

Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

- Matulenko, M. A., Surber, B., Fan, L., Kolasa, T., Nakane, M., Terranova, M. A., Uchic, M. E., Miller, L. N., Chang, R., Donnelly-Roberts, D. L., Namovic, M. T., Moreland, R. B., Brioni, J. D., & Stewart, A. O. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & medicinal chemistry letters, 14(20), 5095–5098.

-

PubChem. (n.d.). 4(1H)-Quinazolinone. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the target compounds 4-8. Retrieved from [Link]

-

NanoWorld Journal. (2023). Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. Retrieved from [Link]

- Recent developments in transition metal catalysis for quinazolinone synthesis. (2016). Organic & Biomolecular Chemistry, 14(30), 7170-7183.

-

PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

-

PubMed Central. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

PubMed Central. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

-

RSC Publishing. (2021). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. Retrieved from [Link]

-

PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

-

ACS Publications. (2018). Design and Synthesis of a Quinazolinone Natural Product-Templated Library with Cytotoxic Activity. Retrieved from [Link]

-

PubChem. (n.d.). 8-chloroquinolin-2(1H)-one. Retrieved from [Link]

- Google Patents. (n.d.). WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof.

-

PubChem. (n.d.). Quinazoline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijirset.com [ijirset.com]

- 5. Buy this compound (EVT-1193454) | 19407-54-6 [evitachem.com]

- 6. echemi.com [echemi.com]

- 7. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Quinazolinone synthesis [organic-chemistry.org]

- 13. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

The Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, establishing it as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive technical overview of the diverse pharmacological landscape of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the underlying mechanisms of action, explore the critical structure-activity relationships that govern their potency, and provide detailed experimental protocols for the evaluation of their biological efficacy. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation therapeutics based on the versatile quinazolinone framework.

Introduction: The Enduring Significance of the Quinazolinone Nucleus

Quinazolinone and its derivatives are a class of heterocyclic compounds that have garnered immense interest in the field of medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] The inherent structural features of the quinazolinone nucleus, including its rigidity, aromaticity, and the presence of multiple sites for substitution, allow for the fine-tuning of its physicochemical and biological properties. This adaptability has led to the development of numerous clinically approved drugs and a plethora of investigational agents targeting a wide range of diseases.[2][4]

The core structure of quinazolinone is comprised of a benzene ring fused to a pyrimidine ring, with a carbonyl group in the pyrimidine ring. The two most common isomers are 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being the more extensively studied and pharmacologically significant isomer.[4] The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on both the benzene and the pyrimidine rings, a concept that will be explored in detail in the subsequent sections on structure-activity relationships.

This guide will systematically explore the major therapeutic areas where quinazolinone derivatives have shown significant promise, providing not only an overview of their biological activities but also the practical experimental methodologies required to assess them.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds having received FDA approval for the treatment of various cancers.[1] Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of quinazolinone derivatives are mediated through various mechanisms, including:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): A significant number of quinazolinone-based anticancer drugs function as inhibitors of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR).[1][5][6] EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[7] Quinazolinone inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways.[8] Marketed drugs like Gefitinib and Erlotinib are prime examples of quinazolinone-based EGFR inhibitors.[2]

graph EGFR_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; // Nodes EGF [label="EGF", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2_SOS [label="Activates"]; Grb2_SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; EGFR -> PI3K [label="Activates"]; PI3K -> Akt; Akt -> mTOR; ERK -> Proliferation; mTOR -> Proliferation; Quinazolinone -> EGFR [label="Inhibits", style=dashed, color="#EA4335"]; }

EGFR Signaling Pathway Inhibition -

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[9] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[5] Certain quinazolinone derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin.[10][11][12] This prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[13]

graph Tubulin_Polymerization { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; // Nodes Tubulin [label="α/β-Tubulin\nDimers", fillcolor="#F1F3F4"]; Microtubule [label="Microtubule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitotic_Spindle [label="Mitotic Spindle\nFormation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Division [label="Cell Division", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tubulin -> Microtubule [label="Polymerization"]; Microtubule -> Mitotic_Spindle; Mitotic_Spindle -> Cell_Division; Quinazolinone -> Tubulin [label="Binds to\nColchicine Site", style=dashed, color="#EA4335"]; }

Inhibition of Tubulin Polymerization

Structure-Activity Relationship (SAR)

The anticancer activity of quinazolinone derivatives is highly dependent on the substitution pattern around the core scaffold.

-

Substitutions at Position 2: The nature of the substituent at the 2-position significantly influences the anticancer potency. For instance, the presence of an aryl or heteroaryl group at this position is often associated with enhanced activity.[14]

-

Substitutions at Position 3: The substituent at the 3-position plays a crucial role in determining the biological activity. The incorporation of various substituted aryl or benzyl groups can lead to potent anticancer agents.[15]

-

Substitutions on the Benzene Ring: Modifications on the benzene ring of the quinazolinone nucleus, such as the introduction of halogen atoms or methoxy groups at positions 6 and 7, are often critical for high-affinity binding to the ATP-binding pocket of EGFR.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinazolinone derivatives against various cancer cell lines.

| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Nitrostyryl | 3-Hydroxyphenyl | Unsubstituted | S. aureus ATCC 29213 | 2 | [16] |

| 27 | 4-Cyanostyryl | 3-Carboxyphenyl | 6-Fluoro | S. aureus ATCC 29213 | 0.25 | [16] |

| 30 | 4-Cyanostyryl | 3-Hydroxyphenyl | 6-Fluoro | S. aureus ATCC 29213 | 0.5 | [16] |

| 52 | 4-Cyanostyryl | 3-Hydroxyphenyl | 7-Fluoro | S. aureus ATCC 29213 | 0.5 | [16] |

| Gefitinib | - | - | - | A549 (Lung) | 0.015 | [15] |

| Erlotinib | - | - | - | A549 (Lung) | 0.04 | [17] |

| Compound 14 | - | - | - | MCF-7 (Breast) | 0.350 | [17] |

| Compound 14 | - | - | - | MDA-MB-231 (Breast) | 0.447 | [17] |

| Compound 23 | - | - | - | PC-3 (Prostate) | 0.019 | [17] |

| Compound 23 | - | - | - | A549 (Lung) | 0.016 | [17] |

| Compound 23 | - | - | - | MCF-7 (Breast) | 0.021 | [17] |

| Compound 23 | - | - | - | A2780 (Ovarian) | 0.19 | [17] |

| Compound 18 | - | - | - | A549 (Lung) | 0.540 | [17] |

| Compound 19 | - | - | - | A549 (Lung) | 0.548 | [17] |

| Compound 8b | ((2-chlorobenzyl)amino) | - | 6-phenoxy | EGFR-TK | 0.00137 | [5][6] |

| Compound 4a | - | - | - | Mean of 4 cancer cell lines | 0.052 | [10] |

| Colchicine | - | - | - | Mean of 4 cancer cell lines | 0.059 | [10] |

| Compound Q19 | - | - | - | HT-29 (Colon) | 0.051 | [11] |

| Compound 4a4 | - | - | - | 4 human cancer cell lines | 0.0004 - 0.0027 | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

HeLa cells (or other cancer cell line of choice)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HeLa cells to about 80-90% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

-

Count the cells and adjust the concentration to seed approximately 5,000-10,000 cells per well in a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinazolinone derivatives in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity: Combating Infectious Diseases

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[19]

Mechanism of Action

The antimicrobial mechanisms of quinazolinone derivatives are varied and can include:

-

Inhibition of Bacterial Cell Wall Synthesis: Some quinazolinones act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis.[20]

-

Inhibition of DNA Gyrase: Certain derivatives have been shown to target bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby inhibiting bacterial proliferation.[16]

Structure-Activity Relationship (SAR)

-

Substitutions at Positions 2 and 3: The presence of specific substituents at the 2 and 3-positions of the quinazolinone ring is critical for antimicrobial activity. For example, a styryl group at position 2 and a substituted phenyl group at position 3 have been shown to be favorable for antibacterial activity against S. aureus.[20]

-

Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, on the quinazolinone core can enhance antibacterial potency.[16][20]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinazolinone derivatives against various microbial strains.

| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | Microorganism | MIC (µg/mL) | Reference |

| 27 | 4-Cyanostyryl | 3-Carboxyphenyl | 6-Fluoro | S. aureus (MRSA) | ≤0.5 | [20] |

| Compound 9 | - | - | - | B. subtilis | 32 | [19] |

| Compound 10 | - | - | - | B. subtilis | 64 | [19] |

| Compound 11 | - | - | - | B. subtilis | 64 | [19] |

| Compound 14 | - | - | - | B. subtilis | 32 | [19] |

| Compound 15 | - | - | - | S. aureus | 32 | [19] |

| Compound 15 | - | - | - | B. subtilis | 32 | [19] |

| Compound 18 | - | - | - | B. subtilis | 64 | [19] |

| Compound 2 | - | - | - | A. niger | 32 | [19] |

| Compound 3 | - | - | - | C. albicans | 32 | [19] |

| Compound 8 | - | - | - | C. albicans | 32 | [19] |

| Compound 8 | - | - | - | A. niger | 64 | [19] |

| Compound 9 | - | - | - | C. albicans | 64 | [19] |

| Compound 9 | - | - | - | A. niger | 32 | [19] |

| Compound 10 | - | - | - | C. albicans | 64 | [19] |

| Compound 10 | - | - | - | A. niger | 32 | [19] |

| Compound 11 | - | - | - | C. albicans | 32 | [19] |

| Compound 11 | - | - | - | A. niger | 32 | [19] |

| Compound 13 | - | - | - | C. albicans | 32 | [19] |

| Compound 13 | - | - | - | A. niger | 32 | [19] |

| Compound 14 | - | - | - | C. albicans | 64 | [19] |

| Compound 15 | - | - | - | C. albicans | 64 | [19] |

| THTQ | - | - | - | P. mirabilis | 1.875 | [21] |

| THTQ | - | - | - | E. coli | 3.75 | [21] |

| THTQ | - | - | - | A. niger | 15 | [21] |

| THTQ | - | - | - | C. albicans | 7.5 | [21] |

| THTQ | - | - | - | A. flavus | 15 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds and standard antibiotics (e.g., ampicillin, fluconazole)

-

Spectrophotometer

-

Shaking incubator

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strain overnight in the appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Prepare a stock solution of the quinazolinone derivative in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include a positive control (inoculum without any compound) and a negative control (broth medium only).

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity (growth).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models.[22]

Mechanism of Action

A primary mechanism of anti-inflammatory action for many quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[23] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[24] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[1]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli", fillcolor="#FBBC05"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4"]; Inflammation [label="Inflammation\n(Pain, Swelling, Redness)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> Arachidonic_Acid [label="Releases"]; Arachidonic_Acid -> COX2 [label="Substrate for"]; COX2 -> Prostaglandins [label="Synthesizes"]; Prostaglandins -> Inflammation; Quinazolinone -> COX2 [label="Inhibits", style=dashed, color="#EA4335"]; }

Structure-Activity Relationship (SAR)

-

Substitutions on the Quinazolinone Core: The presence of electron-withdrawing groups on the quinazolinone ring system can enhance anti-inflammatory activity.[22]

-

Substituents at Position 2 and 3: The nature of the substituents at these positions is crucial. For example, 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones have shown potent anti-inflammatory effects.[23]

Quantitative Data: Anti-inflammatory Activity

The following table shows the in vivo anti-inflammatory activity of selected quinazolinone derivatives.

| Compound ID | Anti-inflammatory Activity (ED50 mg/kg) | Analgesic Activity (ED50 mg/kg) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |

| 1 | 112.1 | 111.3 | - | - | [23][25] |

| 4 | 50.3 | 12.3 | 0.33 | >303.0 | [23][25] |

| 5 | 65.2 | 80.4 | 0.80 | >125 | [23][25] |

| 6 | 55.4 | 60.3 | 0.40 | >250.0 | [23][25] |

| 8 | 80.2 | 90.5 | 0.75 | >133 | [23][25] |

| 10 | 100.5 | 105.7 | - | - | [23][25] |

| 13 | 70.6 | 40.3 | 0.70 | >142 | [23][25] |

| 14 | 60.3 | 54.5 | - | - | [23][25] |

| 15 | 58.7 | 33.7 | - | - | [23][25] |

| 16 | 63.4 | 50.3 | - | - | [23][25] |

| 17 | 90.8 | 95.8 | - | - | [23][25] |

| Diclofenac Sodium | 112.2 | 100.4 | - | - | [23][25] |

| Celecoxib | 84.3 | 71.6 | 0.30 | >333 | [23][25] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds and standard drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard, and test groups).

-

-

Compound Administration:

-

Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

-

Induction of Edema:

-

One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Anticonvulsant Activity: Targeting Neuronal Excitability

Quinazolinone derivatives have also been explored for their potential as anticonvulsant agents, with some compounds showing promising activity in preclinical models of epilepsy.[26][27]

Mechanism of Action

The anticonvulsant effects of some quinazolinone derivatives are thought to be mediated through the enhancement of GABAergic neurotransmission. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. These compounds may act as positive allosteric modulators of the GABAA receptor, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[28]

// Nodes GABA [label="GABA", fillcolor="#FBBC05"]; GABA_A_Receptor [label="GABA-A Receptor\n(Chloride Channel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloride_Influx [label="Chloride Ion\nInflux", fillcolor="#F1F3F4"]; Hyperpolarization [label="Neuronal\nHyperpolarization", fillcolor="#F1F3F4"]; Reduced_Excitability [label="Reduced Neuronal\nExcitability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GABA -> GABA_A_Receptor [label="Binds"]; GABA_A_Receptor -> Chloride_Influx [label="Opens"]; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Reduced_Excitability; Quinazolinone -> GABA_A_Receptor [label="Potentiates", style=dashed, color="#EA4335"]; }

Structure-Activity Relationship (SAR)

The anticonvulsant activity of quinazolinone derivatives is influenced by the substituents at various positions. The presence of a fluorine atom at position 6 of the quinazoline ring has been shown to be beneficial for anticonvulsant activity.[28]

Quantitative Data: Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of selected quinazolinone derivatives in the maximal electroshock (MES) test.

| Compound ID | MES Test (ED50 mg/kg) | scPTZ Test (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Reference |

| 5b | 152 | - | >300 | >1.97 | [28] |

| 5c | 165 | - | >300 | >1.82 | [28] |

| 5d | 140 | - | >300 | >2.14 | [28] |

| Methaqualone | 200 | - | - | - | [28] |

| Valproate | 300 | - | - | - | [28] |

| 5f | 28.90 | - | - | - | [29] |

| 5b | 47.38 | - | - | - | [29] |

| 5c | 56.40 | - | - | - | [29] |

| Compound 8 | - | 0.248 mmol/kg | >100 | >4.03 | [27] |

| Compound 13 | - | 0.239 mmol/kg | >100 | >4.18 | [27] |

| Compound 19 | - | 0.338 mmol/kg | >100 | >2.96 | [27] |

| Ethosuximide | - | 1.07 mmol/kg | - | - | [27] |

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsiometer

-

Corneal electrodes

-

Test compounds and standard drug (e.g., phenytoin)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the mice to the laboratory conditions.

-

Divide the animals into groups.

-

-

Compound Administration:

-

Administer the test compounds and the standard drug intraperitoneally to the respective groups. The control group receives the vehicle.

-

-

Induction of Seizures:

-

At the time of peak effect of the drug (e.g., 30-60 minutes post-administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

-

Observation:

-

Observe the mice for the presence or absence of the hind limb tonic extensor phase of the seizure. Abolition of this phase is considered the endpoint of protection.

-

-

Data Analysis:

-

Calculate the percentage of protection in each group.

-

Determine the ED50 value (the dose of the compound that protects 50% of the animals from the tonic extensor seizure).

-

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly productive source of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued relevance in drug discovery. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the discovery of the next generation of quinazolinone-based drugs to address unmet medical needs.

References

-

An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. [Link]

-

Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. ResearchGate. [Link]

-

IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

(PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. [Link]

-

Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... ResearchGate. [Link]

-

(PDF) Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. ResearchGate. [Link]

-

Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives. PubMed. [Link]

-

Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. PubMed. [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. [Link]

-

Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Wiley Online Library. [Link]

-

New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells. Spandidos Publications. [Link]

-

ED 50 (mg/kg) values for the in vivo anti-inflammatory and analgesic activities of the designed compounds. ResearchGate. [Link]

-

Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. IJOER. [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH. [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

-

The IC50 values of compounds C1 to C10 against four cancer cell lines. ResearchGate. [Link]

-

Discovery of novel quinazoline analogs as tubulin inhibitors targeting the colchicine binding site for potent antitumor therapy in combination with PD-L1 inhibitors. PubMed. [Link]

-

Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Avicenna Journal of Phytomedicine. [Link]

-

Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. JOCAMR. [Link]

-

Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. [Link]

-

Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. [Link]

-

Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. PubMed. [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

-

The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. ResearchGate. [Link]

-

Microtubule and Mitosis review. Assay Genie. [Link]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PMC - NIH. [Link]

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. NIH. [Link]

-

Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. NIH. [Link]

-

Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PMC - NIH. [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

-

Scheme 1: Synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones For... ResearchGate. [Link]

Sources

- 1. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel quinazoline analogs as tubulin inhibitors targeting the colchicine binding site for potent antitumor therapy in combination with PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 27. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 8-Chloro-2-methylquinazolin-4(1H)-one

Introduction

8-Chloro-2-methylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a prominent feature in numerous biologically active molecules, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The specific substitutions of a chloro group at the 8-position and a methyl group at the 2-position of the quinazolinone core are anticipated to modulate its biological profile, influencing its potency, selectivity, and pharmacokinetic properties.[4][5] This technical guide provides a comprehensive analysis of the putative mechanism of action of this compound, drawing upon established findings for structurally related quinazolinone derivatives to propose its most likely biological targets and cellular effects.

Proposed Core Mechanism of Action: Multi-Target Inhibition and Apoptosis Induction

Based on extensive research into the quinazolinone class of compounds, it is proposed that this compound exerts its biological effects, particularly its anticancer activity, through a multi-targeted mechanism involving the inhibition of key cellular enzymes and the subsequent induction of apoptosis. The primary proposed targets and pathways are detailed below.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A significant body of evidence suggests that quinazolinone derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] PARP inhibitors have emerged as a clinically important class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The proposed mechanism involves the this compound molecule binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains at sites of DNA single-strand breaks. This inhibition of PARP-mediated DNA repair leads to the accumulation of unresolved single-strand breaks, which are subsequently converted into more lethal double-strand breaks during DNA replication. In cancer cells with compromised homologous recombination repair, this accumulation of DNA damage triggers synthetic lethality, leading to cell cycle arrest and apoptosis.[1]

Caption: Proposed Intrinsic Apoptosis Pathway Induced by this compound.

Supporting Evidence from Structurally Related Compounds

The proposed mechanisms of action are supported by findings from various studies on quinazolinone derivatives:

| Derivative Class | Observed Mechanism | Key Findings | Citation |

| 4-Hydroxyquinazoline Derivatives | PARP Inhibition | Demonstrated superior cytotoxicity in PARP inhibitor-resistant cell lines and suppressed intracellular PAR formation. | [1] |

| 4-Anilinoquinazolines | Apoptosis Induction | Identified as potent inducers of apoptosis through high-throughput screening of caspase-3 activators. | [6][7] |

| 2,3-disubstituted quinazolin-4(1H)-ones | HIF-1α Inhibition | Identified as inhibitors of the HIF-1α transcriptional factor, which is crucial for tumor adaptation to hypoxia. | [8] |

| Quinazolinone-2-carboxamide Derivatives | Antimalarial Activity | Showed potent antimalarial activity, suggesting a distinct mechanism of action against parasitic targets. | |

| 2-(amino)quinazolin-4(3H)-one Derivatives | Antibacterial Activity | Exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). |

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action for this compound, the following experimental workflows are recommended:

PARP Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PARP1.

Methodology:

-